molecular formula C10H15NO B6335724 3-Pyrrolidinylcyclohex-2-en-1-one CAS No. 19805-73-3

3-Pyrrolidinylcyclohex-2-en-1-one

Cat. No. B6335724
CAS RN: 19805-73-3
M. Wt: 165.23 g/mol
InChI Key: XODAXSHZSFXIST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Pyrrolidinylcyclohex-2-en-1-one, also known as PCCH, is an organic compound belonging to the cyclohexene class of compounds. It is a colorless, crystalline solid with a molecular weight of 156.2 g/mol and a melting point of 57-58 °C. PCCH has been used in a variety of scientific research applications, including drug development and biochemistry.

Scientific Research Applications

3-Pyrrolidinylcyclohex-2-en-1-one has been used in a variety of scientific research applications, including drug development and biochemistry. In drug development, 3-Pyrrolidinylcyclohex-2-en-1-one has been used to study the effects of drugs on the body. In biochemistry, 3-Pyrrolidinylcyclohex-2-en-1-one has been used to study the effects of enzymes on metabolic pathways. It has also been used to study the effects of hormones on cellular processes, as well as to study the effects of drugs on the nervous system.

Mechanism of Action

The mechanism of action of 3-Pyrrolidinylcyclohex-2-en-1-one is still not fully understood. It is believed that 3-Pyrrolidinylcyclohex-2-en-1-one binds to certain receptors in the body and modulates their activity. It has been suggested that 3-Pyrrolidinylcyclohex-2-en-1-one acts as an agonist at certain receptors, which means that it increases the activity of the receptor. It has also been suggested that 3-Pyrrolidinylcyclohex-2-en-1-one acts as an antagonist at certain receptors, which means that it decreases the activity of the receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Pyrrolidinylcyclohex-2-en-1-one are still not fully understood. However, it is believed that 3-Pyrrolidinylcyclohex-2-en-1-one has a variety of effects on the body, including the modulation of metabolic pathways, the regulation of hormone levels, and the modulation of the nervous system. It has also been suggested that 3-Pyrrolidinylcyclohex-2-en-1-one may have anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

3-Pyrrolidinylcyclohex-2-en-1-one has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is relatively stable in solution. It is also relatively non-toxic, which makes it safe to handle in the laboratory. However, 3-Pyrrolidinylcyclohex-2-en-1-one has several limitations for use in laboratory experiments. It has a low solubility in water, which makes it difficult to dissolve in aqueous solutions. It is also relatively unstable in organic solvents, which can make it difficult to work with in organic synthesis reactions.

Future Directions

There are several potential future directions for the use of 3-Pyrrolidinylcyclohex-2-en-1-one in scientific research. It could be used to further study the effects of drugs on the body, as well as to study the effects of hormones on cellular processes. It could also be used to study the effects of enzymes on metabolic pathways and the effects of drugs on the nervous system. Additionally, 3-Pyrrolidinylcyclohex-2-en-1-one could be used to study the effects of drugs on inflammation and cancer, as well as to study the effects of drugs on the immune system. Finally, 3-Pyrrolidinylcyclohex-2-en-1-one could be used to develop new drugs and therapeutic agents.

Synthesis Methods

3-Pyrrolidinylcyclohex-2-en-1-one can be synthesized through a variety of methods, including the Knoevenagel condensation and the Wittig reaction. The Knoevenagel condensation is a reaction between aldehydes and ketones with an active methylene compound, such as malononitrile, to form a β-ketoester. The Wittig reaction is a reaction between an aldehyde or ketone and a phosphonium salt to form an alkene. 3-Pyrrolidinylcyclohex-2-en-1-one can also be synthesized from cyclohexene, which can be obtained from the oxidation of cyclohexanol.

properties

IUPAC Name

3-pyrrolidin-1-ylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c12-10-5-3-4-9(8-10)11-6-1-2-7-11/h8H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XODAXSHZSFXIST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=O)CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00297872
Record name 3-(pyrrolidin-1-yl)cyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00297872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyrrolidin-1-yl)cyclohex-2-en-1-one

CAS RN

19805-73-3
Record name NSC118768
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118768
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(pyrrolidin-1-yl)cyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00297872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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